molecular formula C10H13F3Si B13681801 Trimethyl(3-(trifluoromethyl)phenyl)silane CAS No. 4405-40-7

Trimethyl(3-(trifluoromethyl)phenyl)silane

Cat. No.: B13681801
CAS No.: 4405-40-7
M. Wt: 218.29 g/mol
InChI Key: KLGJAWLQMFOPHM-UHFFFAOYSA-N
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Description

. This compound is also referred to as Ruppert-Prakash reagent, named after its developers Ingo Ruppert and G. K. Surya Prakash .

Comparison with Similar Compounds

Trimethyl(3-(trifluoromethyl)phenyl)silane is unique due to its ability to introduce trifluoromethyl groups into various substrates efficiently. Similar compounds include:

These compounds differ in their reactivity and applications, with this compound being more versatile in organic synthesis .

Biological Activity

Trimethyl(3-(trifluoromethyl)phenyl)silane is a silane compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring. This unique structural feature enhances its biological activity, particularly in medicinal chemistry and organic synthesis. The trifluoromethyl group is known for its ability to increase lipophilicity and metabolic stability, making compounds modified with this silane valuable in drug development.

  • Molecular Formula : C10H12F3Si
  • Molecular Weight : 220.29 g/mol

The trifluoromethyl group acts as a strong electron-withdrawing substituent, influencing the reactivity of adjacent functional groups. This property is crucial in synthesizing pharmaceuticals and agrochemicals, as it facilitates the formation of carbon-fluorine bonds.

The biological activity of this compound primarily arises from its interactions with biological targets. Studies indicate that derivatives of this silane can interact with various receptors or enzymes, leading to significant biological effects. For instance, compounds synthesized using this silane have shown promising results in inhibiting key enzymes involved in cancer progression.

Case Studies

  • Inhibition of IDO1 :
    A study designed and synthesized a series of compounds as potential inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an important enzyme in cancer immunotherapy. Among them, some trifluoromethylated derivatives exhibited notable inhibitory activity against IDO1, suggesting that the trifluoromethyl group enhances binding affinity and efficacy compared to non-modified counterparts .
  • SARS-CoV Protease Inhibition :
    This compound was utilized in synthesizing peptides that showed inhibitory activity against the severe acute respiratory syndrome coronavirus protease (SARS-CoV 3CL pro). This highlights the compound's potential in developing antiviral agents .
  • Selective Androgen Receptor Modulators :
    Research has demonstrated that compounds derived from this silane can act as selective androgen receptor modulators (SARMs), displaying excellent oral bioavailability and anabolic activity in muscle tissues, which could be beneficial for treating muscle-wasting diseases .

Comparative Analysis

The following table summarizes the biological activities and applications of this compound compared to similar compounds:

Compound NameBiological ActivityUnique Features
This compoundInhibits IDO1, SARS-CoV proteaseTrifluoromethyl group enhances lipophilicity
Trimethylsilyl trifluoromethanesulfonateUsed for introducing trifluoromethyl groupsLacks phenyl and ethenyl linkages
Trichloro(phenyl)silaneDifferent chemical applicationsContains chlorine instead of fluorine
Tris(trimethylsilyl)phosphateUsed in organophosphorus chemistryPhosphate group introduces different reactivity

Properties

CAS No.

4405-40-7

Molecular Formula

C10H13F3Si

Molecular Weight

218.29 g/mol

IUPAC Name

trimethyl-[3-(trifluoromethyl)phenyl]silane

InChI

InChI=1S/C10H13F3Si/c1-14(2,3)9-6-4-5-8(7-9)10(11,12)13/h4-7H,1-3H3

InChI Key

KLGJAWLQMFOPHM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=CC(=C1)C(F)(F)F

Origin of Product

United States

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